molecular formula C20H18O5 B2421590 Paratocarpin K CAS No. 170900-13-7

Paratocarpin K

Cat. No.: B2421590
CAS No.: 170900-13-7
M. Wt: 338.359
InChI Key: JSAQPDCTCSLTHA-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paratocarpin K involves several steps, starting from the appropriate aromatic aldehyde and acetophenone derivatives. The key step is the Claisen-Schmidt condensation, which forms the chalcone structure. This reaction typically requires basic conditions, often using sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Paratocarpin K undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Paratocarpin K involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Paratocarpin D
  • Paratocarpin E
  • Xanthohumol D
  • Bartericin A

Comparison: Paratocarpin K is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct biological activities. Compared to Paratocarpin D and E, this compound exhibits stronger anti-inflammatory and antioxidant properties . Xanthohumol D and Bartericin A, while similar in structure, have different substitution patterns leading to variations in their biological activities .

Properties

IUPAC Name

5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-20(2)8-7-13-16(25-20)10-17-18(19(13)23)14(22)9-15(24-17)11-3-5-12(21)6-4-11/h3-8,10,15,21,23H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAQPDCTCSLTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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